Fumonisin B4

Overview

Description

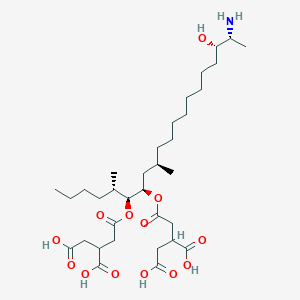

Fumonisin B4 is a mycotoxin produced primarily by the fungi Fusarium proliferatum and Fusarium verticillioides (formerly Fusarium moniliforme). It is a member of the fumonisin family, which are known to contaminate maize and other crops. This compound is structurally similar to fumonisin B2 and fumonisin B3 but lacks a hydroxy group located gamma- to the amino substituent and two hydroxy groups compared to fumonisin B1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of fumonisin B4 involves the cultivation of Fusarium species on maize culture. The targeted fumonisins are extracted using a mixture of acetonitrile and water (50:50, v/v) and then purified using MAX cartridges. Chromatographic preparative procedures on a Unitary C18 column and a SB-CN column are performed to eliminate other interferents and obtain high-purity compounds .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar extraction and purification methods. The fungi are cultivated on a large scale, and the fumonisins are extracted and purified using advanced chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fumonisin B4 undergoes various chemical reactions, including hydrolysis and oxidation.

Common Reagents and Conditions:

Hydrolysis: Alkaline hydrolysis is commonly used to convert this compound into its hydrolyzed form. This involves the use of strong bases such as sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize this compound.

Major Products Formed:

Hydrolyzed this compound: Formed through alkaline hydrolysis.

Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

Fumonisin B4 has several applications in scientific research:

Chemistry: Used as a probe to study sphingolipid metabolism due to its structural similarity to sphingosine.

Biology: Investigated for its effects on cell signaling pathways and its role in inducing cell death.

Medicine: Studied for its potential toxic effects and its role in diseases caused by contaminated food.

Industry: Monitored as a contaminant in food and feed products to ensure safety and compliance with regulations

Mechanism of Action

Fumonisin B4 exerts its effects by inhibiting sphingosine acyltransferase, an enzyme involved in sphingolipid metabolism. This inhibition disrupts the normal balance of sphingolipids, leading to various toxic effects. The disruption of sphingolipid metabolism is a key factor in the pathogenesis of fumonisin-related diseases .

Comparison with Similar Compounds

Fumonisin B1: Contains additional hydroxy groups compared to fumonisin B4.

Fumonisin B2: Lacks one hydroxy group compared to fumonisin B1 but is otherwise similar to this compound.

Fumonisin B3: Similar to fumonisin B2 but with a different arrangement of hydroxy groups.

Uniqueness: this compound is unique in its specific structural differences, particularly the absence of certain hydroxy groups, which may influence its biological activity and toxicity. Its lower concentration in nature compared to other fumonisins also makes it less studied, highlighting the need for further research .

Biological Activity

Fumonisin B4 (FB4) is a member of the fumonisin family of mycotoxins produced primarily by the fungus Fusarium moniliforme (now known as Fusarium verticillioides) and is often found in contaminated maize. While FB1 is the most studied and toxic member, FB4 has garnered attention due to its potential biological activities and implications for health.

Chemical Structure and Properties

Fumonisins are structurally similar to sphingolipid precursors, leading to significant biological interactions. FB4, like its analogs, inhibits ceramide synthase, disrupting sphingolipid metabolism. This inhibition can lead to various cellular dysfunctions, including altered apoptosis and cell proliferation.

Mechanism of Toxicity

FB4 exhibits toxicity through several mechanisms:

- Inhibition of Sphingolipid Biosynthesis : FB4 competes with sphinganine for ceramide synthase, leading to an accumulation of sphinganine and a decrease in sphingosine levels. This alteration can disrupt cellular signaling pathways and promote cell stress responses .

- Cytotoxic Effects : Studies have shown that FB4 induces cytotoxicity in various cell lines, affecting cell viability and proliferation .

In Vivo Studies

Research indicates that FB4 possesses lower toxicity compared to FB1 but still presents significant health risks:

- Zebrafish Embryo Model : In a study assessing the toxic effects of various fumonisins on zebrafish embryos, FB4 was found to be less toxic than FB1 but still caused developmental abnormalities at certain concentrations .

- Animal Studies : Long-term feeding studies in rats have demonstrated that exposure to fumonisins, including FB4, can lead to liver lesions and increased cancer risk. Specifically, FB4 has been implicated in promoting neoplastic changes in liver tissues .

Occurrence and Exposure

FB4 is less prevalent than its counterparts but is still detected in food products:

- Prevalence in Maize : A multi-year analysis of maize samples revealed that FB4 was present in approximately 24.87% of samples, with mean concentrations around 48.95 ppb . This highlights the ongoing risk of fumonisin contamination in food supplies.

- Health Implications : Chronic exposure to fumonisins has been linked to serious health outcomes, including esophageal cancer and neural tube defects. Although direct links to FB4 are less established than for FB1, its presence in contaminated food raises concerns about cumulative exposure effects .

Comparative Toxicity of Fumonisins

| Fumonisin Type | Mean Concentration (ppb) | Maximum Concentration (ppb) | Toxicity Level |

|---|---|---|---|

| Fumonisin B1 | 237.31 | 7,373.33 | High |

| Fumonisin B2 | 122.4 | 3,367.11 | Moderate |

| Fumonisin B3 | 56.78 | 619.20 | Low |

| This compound | 48.95 | 800.62 | Low |

Case Studies

- Human Health Studies : Epidemiological studies have linked high fumonisin exposure with increased rates of esophageal cancer in regions where maize is a staple food source. The role of FB4 in these studies remains less defined but is part of the broader concern regarding fumonisins .

- Animal Health Observations : In swine studies, animals exposed to diets containing fumonisins exhibited pulmonary and hepatic changes indicative of mycotoxin-related pathology .

Properties

IUPAC Name |

(2R)-2-[2-[(5R,6R,7S,9S,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)/t21-,22+,23-,24+,25+,26-,27-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYKRDVIBOEORL-JLCKPESSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCCCC(C(C)N)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCCCC[C@@H]([C@H](C)N)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H59NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136379-60-7 | |

| Record name | Fumonisin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136379-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.